molecular formula C10H14O4 B13094317 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid

3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid

Cat. No.: B13094317
M. Wt: 198.22 g/mol
InChI Key: BNZOIACRCVTFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Biological Activity

3,5-Dimethoxy-1-methylcyclohexa-2,5-dienecarboxylic acid, often referred to as a derivative of methoxybenzoic acids, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two methoxy groups and a cyclohexadiene moiety, which contribute to its reactivity and biological profile. Recent studies have begun to elucidate its pharmacological properties and potential applications in various fields, including medicinal chemistry and agriculture.

The molecular formula of this compound is C11H12O4C_{11}H_{12}O_4 with a molecular weight of approximately 208.22 g/mol. The compound exhibits the following physical properties:

PropertyValue
Melting Point178-180 °C
SolubilitySoluble in hot methanol
AppearanceCrystalline powder
LogP2.19

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various methoxy-substituted benzoic acids demonstrated significant activity against a range of bacterial strains. The presence of methoxy groups appears to enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial cells.

Insecticidal Activity

The compound has been investigated for its larvicidal effects against Aedes aegypti, a vector responsible for transmitting diseases such as dengue fever and Zika virus. In a comparative study, derivatives containing similar structural features showed promising larvicidal activity with LC50 values indicating effective concentrations for pest control. Although specific data for this compound is limited, its structural analogs have demonstrated potential as environmentally friendly insecticides.

Cytotoxicity Studies

Preliminary cytotoxicity assessments have been conducted using various cancer cell lines. A related study on dimeric compounds revealed that certain methoxy-substituted derivatives exhibited selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity suggests that this compound may possess similar properties worth exploring in cancer therapeutics.

Case Studies

  • Insect Control : A study on the efficacy of 1,3-benzodioxole acids highlighted the importance of structural modifications for enhancing larvicidal potency against Aedes aegypti. The findings suggest that compounds with similar frameworks could be developed into effective insecticides with lower toxicity profiles compared to conventional agents .
  • Cancer Therapeutics : Research on tumor-selective cytotoxins has identified several compounds that activate apoptotic pathways in malignant cells while exhibiting minimal toxicity towards normal cells. The mechanisms involve mitochondrial depolarization and reactive oxygen species generation . This raises the possibility that this compound could be further studied for its anticancer potential.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3,5-dimethoxy-1-methylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-10(9(11)12)5-7(13-2)4-8(6-10)14-3/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

BNZOIACRCVTFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.